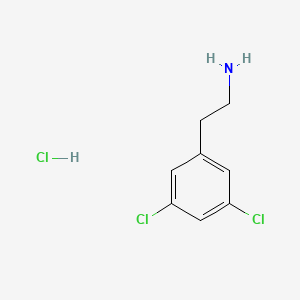

2-(3,5-Dichlorophenyl)ethan-1-amine hydrochloride

Description

2-(3,5-Dichlorophenyl)ethan-1-amine hydrochloride is a halogen-substituted phenethylamine derivative with the molecular formula C₈H₈Cl₂N·HCl and a molecular weight of 238.52 g/mol (calculated from and ). It is synthesized via reaction of 2-(3,5-dichlorophenyl)ethan-1-amine with hydrogen chloride in 1,4-dioxane, yielding a hydrochloride salt critical for stability and solubility in pharmaceutical applications . The compound’s LCMS data ([M+H]+: 274.0) confirms its purity and structural integrity .

This compound serves as a key intermediate in medicinal chemistry, particularly in the development of TAAR1 (Trace Amine-Associated Receptor 1) agonists for psychotic disorders () and dual-acting FFAR1/FFAR4 modulators for metabolic diseases (). Its 3,5-dichloro substitution pattern enhances lipophilicity and receptor-binding affinity compared to non-halogenated analogs.

Properties

Molecular Formula |

C8H10Cl3N |

|---|---|

Molecular Weight |

226.5 g/mol |

IUPAC Name |

2-(3,5-dichlorophenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C8H9Cl2N.ClH/c9-7-3-6(1-2-11)4-8(10)5-7;/h3-5H,1-2,11H2;1H |

InChI Key |

GGEMBNXCLFWJEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CCN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 3,5-dichlorobenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 50°C to ensure optimal yield and purity. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and high yield. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

2-(3,5-Dichlorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in studies involving enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Phenethylamine Derivatives

Key Findings:

Halogenation Effects :

- The 3,5-dichloro substitution in the target compound increases lipophilicity (LogP ~2.8) compared to dopamine (LogP ~0.5) and 2C-D (LogP ~1.2), enhancing blood-brain barrier penetration .

- Fluorinated analogs (e.g., 3,5-F₂ in ) exhibit lower molecular weight but reduced receptor affinity due to weaker van der Waals interactions .

Pharmacological Targets :

- Unlike clonidine (), which targets α₂-adrenergic receptors via an imidazoline ring, the target compound’s flexible ethylamine chain enables dual modulation of TAAR1 and FFAR1/FFAR4 .

- 2C-D () and other psychedelic phenethylamines lack halogenation, favoring 5-HT₂A receptor activation over TAAR1 .

Synthetic Utility: The target compound’s hydrochloride salt is pivotal in synthesizing triazole derivatives (e.g., , Compound 21), which show ≥10-fold higher TAAR1 agonism (EC₅₀ = 12 nM) than non-halogenated analogs . In contrast, cyclopropane derivatives (e.g., ) introduce conformational rigidity but lower synthetic yields (≤50%) due to steric hindrance .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Aqueous Solubility (mg/mL) | Plasma Protein Binding (%) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| 2-(3,5-Dichlorophenyl)ethan-1-amine HCl | 15.2 | 88 | 3.2 |

| Dopamine HCl | 220.0 | 20 | 0.5 |

| Clonidine HCl | 35.6 | 95 | 12.0 |

| 2C-D HCl | 8.7 | 75 | 1.8 |

Key Findings:

- The target compound’s moderate solubility (15.2 mg/mL) balances bioavailability and membrane permeability, unlike dopamine’s high solubility but rapid metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.